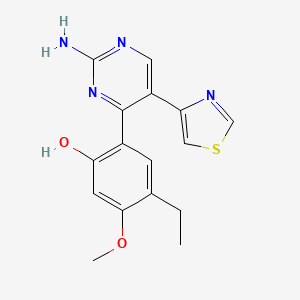

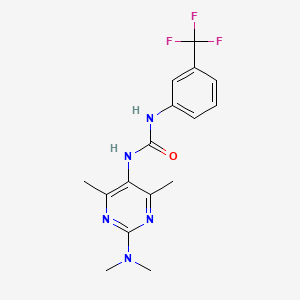

![molecular formula C11H9F2I B2761083 1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287340-58-1](/img/structure/B2761083.png)

1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), a small, 3-dimensional, strained ring structure . BCPs have found increased use as a bio-isostere in the pharmaceutical industry . The compound contains a BCP core with a 2,6-difluorophenyl group and an iodine atom attached .

Synthesis Analysis

The synthesis of BCP derivatives has been achieved through various methods. A continuous flow process to generate [1.1.1]propellane, a precursor to BCPs, has been developed . This process allows for the direct derivatization of [1.1.1]propellane into various BCP species . Another method involves the development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs . This method allows for the synthesis of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles from a simple common intermediate .Molecular Structure Analysis

The molecular structure of BCP derivatives is unique due to the close proximity of nonbonded bridgehead carbons . This results in a highly strained ring structure . The structure of “this compound” would include the BCP core with a 2,6-difluorophenyl group and an iodine atom attached.Chemical Reactions Analysis

The reactivity of [1.1.1]propellane, a precursor to BCPs, is broad and is thought to derive from σ–π-delocalization of electron density within the propellane cage . Its reactions with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition .未来方向

The future directions in the field of BCP derivatives involve further exploration of their synthesis, reactivity, and applications. There is ongoing research into the development of more practical and scalable methods for the synthesis of BCP derivatives . Additionally, there is interest in further investigating the reactivity of [1.1.1]propellane and related strained systems . In terms of applications, BCPs are being increasingly used as bioisosteres in drug discovery , and there is potential for further exploration in this area.

属性

IUPAC Name |

1-(2,6-difluorophenyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2I/c12-7-2-1-3-8(13)9(7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBHQHDNXRNJQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2761002.png)

![9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2761004.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761005.png)

![N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2761008.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea](/img/structure/B2761018.png)

![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)

![2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B2761020.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2761021.png)